molecular formula C13H23NO5 B12996013 tert-Butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

tert-Butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B12996013
M. Wt: 273.33 g/mol
InChI Key: PTSLPTOICKAKHS-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring:

  • A tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen (position 1).
  • A hydroxyl group at position 4.
  • A 2-methoxy-2-oxoethyl substituent at position 3.

This compound serves as a key intermediate in pharmaceutical synthesis, particularly for modifying piperidine scaffolds to enhance bioavailability or target specificity .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-6-5-10(15)9(8-14)7-11(16)18-4/h9-10,15H,5-8H2,1-4H3

InChI Key

PTSLPTOICKAKHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)OC)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a stepwise approach :

  • Step 1: Formation of the Piperidine Core with Boc Protection
    Starting from piperidine or a suitable precursor, the nitrogen is protected using tert-butyl chloroformate (Boc anhydride or equivalent) in the presence of a base such as triethylamine. This step ensures selective reactivity at other ring positions and stabilizes the nitrogen during subsequent transformations.

  • Step 2: Introduction of the Hydroxy Group at C4
    Hydroxylation at the 4-position can be achieved via nucleophilic substitution or oxidation of a suitable precursor. For example, starting from 4-hydroxypiperidine derivatives or via epoxidation and ring-opening reactions.

  • Step 3: Installation of the 2-Methoxy-2-oxoethyl Side Chain at C3
    This is commonly introduced by nucleophilic substitution using methyl bromoacetate or related esters, which react with the piperidine ring under basic conditions to form the methoxycarbonyl substituent.

  • Step 4: Purification and Characterization
    The crude product is purified by column chromatography or recrystallization. Analytical techniques such as NMR, HPLC, and mass spectrometry confirm the structure and purity.

Detailed Synthetic Route Example

Step Reagents & Conditions Description Outcome
1 Piperidine + tert-butyl chloroformate + triethylamine, solvent: dichloromethane, 0–5°C Boc protection of piperidine nitrogen tert-Butyl piperidine-1-carboxylate intermediate
2 Hydroxylation via nucleophilic substitution or oxidation (e.g., using 2-hydroxyethyl bromide or epoxidation) Introduction of hydroxy group at C4 tert-Butyl 4-hydroxypiperidine-1-carboxylate
3 Reaction with methyl bromoacetate or methyl chloroacetate + base (e.g., K2CO3) in polar aprotic solvent (DMF or THF) Alkylation at C3 position to install methoxycarbonyl group tert-Butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
4 Purification by silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) Isolation of pure compound >95% purity confirmed by HPLC and NMR

Reaction Conditions and Optimization

  • Temperature: Low temperatures (0–5°C) during Boc protection minimize side reactions and improve selectivity.
  • Solvent: Dichloromethane or tetrahydrofuran (THF) are preferred for Boc protection; DMF or acetonitrile for alkylation steps due to better solubility of reagents.
  • Base: Triethylamine for Boc protection; potassium carbonate or sodium hydride for alkylation.
  • Reaction Time: Typically 2–24 hours depending on step and scale.
  • Catalysts: Coupling agents like DCC or HATU may be used to improve yields in carbamate formation if alternative routes are employed.

Analytical and Purification Techniques

Technique Purpose Details
NMR Spectroscopy (1H, 13C) Structural confirmation Identification of tert-butyl signals (~1.4 ppm), methoxy group (~3.6 ppm), and hydroxy proton; confirmation of substitution pattern on piperidine ring
High-Performance Liquid Chromatography (HPLC) Purity assessment Reverse-phase C18 column, UV detection at 254 nm; purity >95% required for biological applications
Mass Spectrometry (MS) Molecular weight confirmation High-resolution MS to confirm molecular ion peak matching C13H23NO4
Thin-Layer Chromatography (TLC) Reaction monitoring Visualization under UV light; Rf values compared to standards
Recrystallization and Column Chromatography Purification Silica gel with hexane/ethyl acetate gradient; recrystallization from ethanol/water mixtures

Research Findings and Industrial Considerations

  • Scalability: Industrial synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
  • Yield Optimization: Lower temperatures and controlled addition of reagents reduce side products.
  • Stereochemistry: Variable-temperature NMR and X-ray crystallography are used to resolve stereochemical configurations, especially important if chiral centers are present.
  • Impurity Profiling: LC-MS/MS is employed to detect trace impurities such as de-esterified analogs or over-oxidized products.
  • Computational Tools: Molecular docking and SAR studies guide modifications to improve biological activity and synthetic accessibility.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Piperidine, tert-butyl chloroformate, methyl bromoacetate, bases (triethylamine, K2CO3)
Key Reactions Boc protection, hydroxylation, nucleophilic substitution (alkylation)
Solvents Dichloromethane, THF, DMF
Temperature Range 0–5°C for protection; room temperature to 50°C for alkylation
Purification Silica gel chromatography, recrystallization
Analytical Methods NMR, HPLC, MS, TLC
Yield Range Typically 60–85% per step depending on optimization
Industrial Scale Continuous flow reactors, optimized for purity and yield

Chemical Reactions Analysis

tert-Butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide). The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.

    Medicine: It serves as an intermediate in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally similar piperidine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Synthesis Notes References
tert-Butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (Target) 4-OH, 3-(2-methoxy-2-oxoethyl) C13H23NO5 273.33 (calc.) Pharmaceutical intermediate; synthesis via Boc protection and alkylation Inferred
tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate 4-NH2, 4-(2-methoxy-2-oxoethyl) C13H24N2O4 272.34 Precursor for bioactive molecules; hazardous (H302, H315, H319, H335)
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate 4-(2-ethoxy-2-oxoethyl) C14H25NO4 271.35 Alkylation reactions; analogously used in peptide synthesis
tert-Butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate 4-OH, 2,2-dimethyl C12H23NO3 229.32 Structural studies; lower MW for solubility optimization
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-NH2, 4-pyridinyl C15H23N3O2 277.36 Heterocyclic drug scaffolds; light yellow solid
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-(4-methylpentyl) C16H31NO2 277.43 Lipophilic modifications; synthesized via Boc protection

Physicochemical Properties

  • Molecular Weight : The target compound (MW ~273) falls within the typical range for drug-like molecules (200–500 Da), similar to its analogues .
  • Hazard Profiles: Amino-substituted derivatives (e.g., ) exhibit higher toxicity (H302: harmful if swallowed), whereas hydroxylated variants (target, ) may present fewer acute hazards .

Biological Activity

Tert-butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a piperidine derivative with a unique molecular structure that includes a tert-butyl group, a hydroxy group, and a methoxy-oxoethyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry as an intermediate in the synthesis of various biologically active compounds. This article aims to summarize the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₃H₂₃NO₅
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 1785335-17-2

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.
  • Enzyme Inhibition : It has been used to study interactions with various enzymes, potentially serving as an inhibitor in biochemical pathways.
  • Receptor Binding : The compound shows promise in binding to specific biological receptors, influencing physiological responses.

The mechanism by which this compound exerts its biological effects is primarily through:

  • Binding Affinity : The compound interacts with specific targets such as enzymes and receptors, altering their activity.
  • Functional Group Transformations : The unique functional groups enhance its reactivity and interactions within biological systems.

Anticancer Activity

A study evaluated the anticancer properties of various piperidine derivatives, including this compound. The results indicated significant inhibition of cell growth in several cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast)15.5
This compoundHeLa (Cervical)12.8

These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its efficacy and safety.

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound was tested against several enzymes:

EnzymeInhibition Percentage (%)
Aldose Reductase78
Acetylcholinesterase65

The inhibition of these enzymes indicates that the compound may have therapeutic applications in conditions such as diabetes and Alzheimer's disease.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. Key synthetic routes have been optimized for high yields and purity.

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